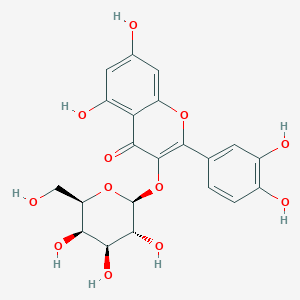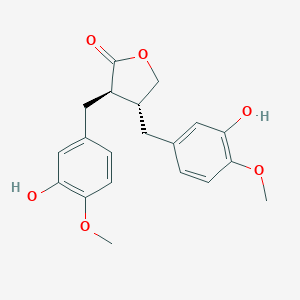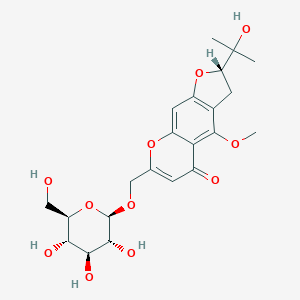
Hyperoside
説明
Hyperoside is a chemical compound that is the 3-O-galactoside of quercetin . It is an active ingredient in plants such as Hypericum monogynum in Hypericaceae, Crataegus pinnatifida in Rosaceae, and Polygonum aviculare in Polygonaceae .
Synthesis Analysis
Hyperoside was first extracted and isolated from Hypericum perforatum L. in 1937 . Due to the low content and
科学的研究の応用
Hyperoside: A Comprehensive Analysis of Scientific Research Applications
Hyperoside, known scientifically as quercetin-3-O-galactoside, is a flavonol glycoside with a wide range of applications in scientific research due to its pharmacological properties. Below are detailed sections focusing on unique applications of Hyperoside:
Antioxidant Properties in Liver Diseases: Research suggests that Hyperoside can serve as a potent antioxidant, particularly in controlling hepatic oxidation associated with liver diseases .
2. Role in Plant Growth and Self-Defense Hyperoside plays a critical role in the growth and self-defense mechanisms of both medicinal and edible plants .
Pharmacological Effects: A comprehensive review of pharmacological research results highlights Hyperoside’s potential in various therapeutic areas, including its limitations and prospects for further research and clinical application .
Sustainable Biosynthesis: Studies have unveiled the biosynthesis pathways of Hyperoside, offering a sustainable approach to producing this beneficial compound .
Food and Medicinal Industry Applications: Hyperoside possesses promising application prospects in the food and medicinal industries due to its beneficial properties .
Pharmacokinetics and Toxicity: Pharmacokinetic analysis has shown that Hyperoside mainly accumulates in the kidneys, with caution advised for long-term high-dose usage due to potential renal toxicity .
作用機序
Target of Action
Hyperoside, a natural flavonol glycoside, has been found to interact with several targets in the body. It primarily targets the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor E2-related factor 2 (Nrf2)/haem oxygenase-1 (HO-1) pathways . It also interacts with cGAS , a DNA sensor, and plays a role in mitigating DNA-stimulated cGAS-mediated pro-inflammatory activation of microglia . Another study showed that hyperoside inhibits the expression of PD-L1 in NSCLC cells at the transcriptional level by reducing the protein expression of transcription factor cellular-myelocytomatosis viral oncogene (c-Myc) .
Mode of Action
Hyperoside interacts with its targets through various mechanisms. It induces heme oxygenase-1 expression by activating the c-Jun N-terminal kinase/nuclear factor erythroid-2-related factor 2/Kelch-like ECH-associated protein 1 axis, alleviating oxidative stress and triggering a downstream antiviral interferon response . It also inhibits the PI3K/Akt pathway, which plays a key role in regulating cell proliferation, pro-apoptotic genes expression, and neuronal survival . Furthermore, hyperoside has been found to interact with lipase, mainly through hydrogen bond, hydrophobic interaction force, and van der Waals force .
Biochemical Pathways
Hyperoside affects various biochemical pathways. It has been found to regulate the PI3K/Akt/Nrf2/HO-1 pathway, which is involved in the protection against Alzheimer’s disease . It also impacts the cGAS pathway, mitigating DNA-stimulated cGAS-mediated pro-inflammatory activation of microglia . Additionally, hyperoside has been shown to alleviate established cardiac remodeling via inhibition of the protein kinase (AKT) pathway .
Result of Action
Hyperoside has a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antidepressant, and organ protective effects . It prevents cancer and protects the brain, neurons, heart, and kidney by regulating various signaling pathways, metabolic processes, cytokines, and kinases . It also has the ability to postpone the onset of neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hyperoside. For instance, the VC environment can alter HSA and hyperoside binding by increasing H-binding and decreasing hydrophobic forces . Moreover, metal ions present in blood plasma might affect the drug’s binding to serum albumin . .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSQVDMCBVZWGM-DTGCRPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028789 | |
| Record name | Quercetin 3-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quercetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hyperoside | |
CAS RN |
482-36-0 | |
| Record name | Hyperoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyperoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin 3-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPEROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O1CR18L82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quercetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 - 233 °C | |
| Record name | Quercetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of hyperoside?
A1: Hyperoside has been shown to interact with a variety of molecular targets, contributing to its pleiotropic effects. These include:
- Enzymes: Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOXs) [, ], cyclooxygenases (COXs) [], and various cytochrome P450 enzymes [].
- Signaling pathways: Nrf2/HO-1 [, , ], Wnt/β-catenin [], SIRT1/NF-κB [], JNK/Keap1 [], PI3K/Akt [], and ROS-ERK [].
- Receptors: High-affinity β2-adrenergic receptors [].
Q2: How does hyperoside modulate oxidative stress?
A2: Hyperoside demonstrates potent antioxidant activity through several mechanisms:
- Direct ROS scavenging: Hyperoside can directly neutralize reactive oxygen species (ROS) [, ].
- Enhancing antioxidant enzyme activity: It upregulates the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [, , , ].
- Activating the Nrf2 pathway: Hyperoside activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) [, , ].
Q3: How does hyperoside influence apoptosis?
A3: Hyperoside has been shown to both induce and inhibit apoptosis depending on the cell type and context.
- Induction of apoptosis: In cancer cells, hyperoside can induce apoptosis via both the death receptor and mitochondria-mediated pathways. This involves modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP) [].
- Inhibition of apoptosis: In normal cells exposed to injury, hyperoside can protect against apoptosis by reducing oxidative stress, activating pro-survival pathways like PI3K/Akt, and inhibiting inflammatory signaling [, , ].
Q4: How does hyperoside impact inflammation?
A4: Hyperoside exerts anti-inflammatory effects through several mechanisms:
- Inhibiting NF-κB signaling: It suppresses the activation of NF-κB, a key transcription factor involved in inflammation, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α [, , , , ].
- Modulating TLR4 signaling: Hyperoside can interfere with the TLR4/Myd88/NF-κB signaling pathway, further contributing to its anti-inflammatory effects [].
Q5: What is the role of hyperoside in mitochondrial function?
A5: Hyperoside has been shown to protect against mitochondrial dysfunction induced by various insults.
- Preserving mitochondrial membrane potential: It prevents the loss of mitochondrial membrane potential, a key indicator of mitochondrial health [, ].
- Inhibiting mitochondrial fission: Hyperoside can suppress excessive mitochondrial fission, a process often associated with cellular damage and apoptosis [].
Q6: What is the molecular formula and weight of hyperoside?
A6: The molecular formula of hyperoside is C21H20O12, and its molecular weight is 464.38 g/mol.
Q7: What are the key spectroscopic characteristics of hyperoside?
A7: Hyperoside can be characterized using various spectroscopic techniques:
Q8: What is known about the stability of hyperoside?
A8: Hyperoside's stability is influenced by various factors, including temperature, pH, and light exposure. It has shown good stability during analytical procedures [, ].
Q9: Does hyperoside possess any known catalytic properties?
A9: While hyperoside is not typically considered a catalyst, its interactions with certain enzymes, such as cytochrome P450 enzymes, might influence their catalytic activity []. Further research is needed to explore any potential catalytic properties of hyperoside itself.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of hyperoside?
A10:
- Absorption: Hyperoside exhibits pH-dependent absorption in the intestines [].
- Distribution: It distributes widely in the body, as evidenced by its detection in various tissues, including the plasma, urine, and feces [].
- Metabolism: Hyperoside undergoes extensive metabolism, primarily via methylation, sulfation, and glucuronidation [, ].
- Excretion: It is mainly excreted in the urine as metabolites [, ].
Q11: What in vitro models have been used to study the effects of hyperoside?
A11: Various cell lines have been used to investigate the effects of hyperoside:
- Cancer cells: HT-29 colon cancer cells [], SW579 thyroid squamous cell carcinoma cells [], MCF-7 and 4T1 breast cancer cells [], and bladder cancer cells [].
- Other cell types: H9c2 rat cardiomyoblasts [], Caco-2 human intestinal epithelial cells [], HK-2 human proximal tubular cells [], HT22 hippocampal neuronal cells [], primary human melanocytes [], GC-2 mouse spermatocytes [], and 3T3-L1 pre-adipocytes [].
Q12: What in vivo models have been used to study the effects of hyperoside?
A12: Several animal models have been employed to investigate the effects of hyperoside:
- Rodent models: Mouse models of diabetic nephropathy [], periodontitis [], cerebral ischemia-reperfusion injury [], carbon tetrachloride-induced liver fibrosis [], and cyclophosphamide-induced oligoasthenozoospermia [].
- Other animal models: Rat models of doxorubicin-induced cardiotoxicity [] and beagle dog models for pharmacokinetic studies [, ].
Q13: What analytical methods are commonly used to study hyperoside?
A13: Several techniques are employed for the analysis of hyperoside:
- High-Performance Liquid Chromatography (HPLC): Commonly used for separation, identification, and quantification of hyperoside in various matrices [, , , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the detection and quantification of hyperoside and its metabolites [, , ].
- Thin-Layer Chromatography (TLC): A rapid and cost-effective method for the qualitative analysis of hyperoside [].
- Spectroscopic techniques: UV-Vis, IR, and NMR are valuable for structural characterization and quantification [, ].
- Electrochemical sensors: Molecularly imprinted electrochemical sensors have been developed for highly selective recognition and detection of trace hyperoside [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















